molecular formula C13H18N4 B8483508 1'-(5-Pyrimidinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] CAS No. 646055-86-9

1'-(5-Pyrimidinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]

Cat. No. B8483508
CAS RN: 646055-86-9
M. Wt: 230.31 g/mol
InChI Key: BXEURBYMVKGZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(5-Pyrimidinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1'-(5-Pyrimidinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-(5-Pyrimidinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

646055-86-9

Product Name

1'-(5-Pyrimidinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1'-pyrimidin-5-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]

InChI

InChI=1S/C13H18N4/c1-3-17-8-11(1)5-13(17)2-4-16(9-13)12-6-14-10-15-7-12/h6-7,10-11H,1-5,8-9H2

InChI Key

BXEURBYMVKGZGC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CC23CCN(C3)C4=CN=CN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of spiro[1-azabicyclo[2.2.1]heptane-2,3′-pyrrolidine] (100 mg, 0.06 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.0018 mmol), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (24 mg, 0.0036 mmol), potassium tert-butoxide (300 mg, 2.6 mmol), and 5-bromopyrimidine (114 mg, 0.7 mmol) in dry toluene (10 mL) was placed in a sealed tube under argon and heated at 125° C. for 17 h. The reaction was cooled to 0° C. and the contents transferred to a 100 mL round bottom flask. The solvent was removed by rotary evaporation and the residue was dissolved in a saturated solution of NaHCO3 (10 mL) and extracted with chloroform (4×15 mL). The combined chloroform extracts were dried (K2CO3), filtered and concentrated by rotary evaporation to give a dark colored syrup. This was purified by column chromatography, using MeOH:CHCl3:NH4OH (8:2:0.01, v/v) as the eluent, to afford 49.0 mg of 1′-(5-pyrimidinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3′-pyrrolidine] (32%) as a viscous brown oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One

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